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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

Cat. No.: B1289261 Get Quote

For immediate release: This technical guide provides an in-depth analysis of the ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Bromo-5-
methylpyrazine. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis, offering a foundational understanding of

the structural characterization of this pyrazine derivative. In the absence of publicly available

experimental spectra, this guide presents predicted NMR data based on established

spectroscopic principles, alongside a detailed experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling

constants (J) for 2-Bromo-5-methylpyrazine. These predictions are derived from the analysis

of its molecular structure and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-methylpyrazine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 8.3 - 8.5 Singlet (s) -

H-6 8.2 - 8.4 Singlet (s) -

-CH₃ 2.4 - 2.6 Singlet (s) -

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-methylpyrazine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 145 - 150

C-3 148 - 152

C-5 155 - 160

C-6 140 - 145

-CH₃ 20 - 25

Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR

spectra of 2-Bromo-5-methylpyrazine.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of 2-Bromo-5-methylpyrazine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

another suitable deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Perform phase and baseline corrections on the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δ = 7.26 ppm

for ¹H and δ = 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of 2-Bromo-5-
methylpyrazine.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methylpyrazine: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289261#1h-nmr-and-13c-nmr-spectroscopic-data-
of-2-bromo-5-methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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